molecular formula C19H19FO B3166843 (2E)-3-(4-tert-Butylphenyl)-1-(4-fluorophenyl)prop-2-en-1-one CAS No. 914335-24-3

(2E)-3-(4-tert-Butylphenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B3166843
CAS No.: 914335-24-3
M. Wt: 282.4 g/mol
InChI Key: QIIFBAKKQYFNPY-AWNIVKPZSA-N
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Description

(2E)-3-(4-tert-Butylphenyl)-1-(4-fluorophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core (C=O conjugated with a C=C bond) flanked by two aromatic rings. The A-ring (4-fluorophenyl) features an electron-withdrawing fluorine substituent, while the B-ring (4-tert-butylphenyl) bears a bulky, electron-donating tert-butyl group. This structural duality positions the compound for diverse biological interactions, particularly in enzyme inhibition and antimicrobial activity, as seen in analogous chalcones .

Chalcones are synthesized via Claisen-Schmidt condensation between acetophenones and benzaldehydes under basic conditions .

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FO/c1-19(2,3)16-9-4-14(5-10-16)6-13-18(21)15-7-11-17(20)12-8-15/h4-13H,1-3H3/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIFBAKKQYFNPY-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-tert-Butylphenyl)-1-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-tert-butylbenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-tert-Butylphenyl)-1-(4-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated ketones or alcohols.

    Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Amino, thio, and alkoxy derivatives.

Scientific Research Applications

Overview

(2E)-3-(4-tert-Butylphenyl)-1-(4-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound with significant potential in various scientific fields, particularly in chemistry and biology. Its unique structural features enable it to participate in diverse chemical reactions and exhibit notable biological activities.

Synthetic Chemistry

  • Starting Material : This compound serves as a precursor for synthesizing more complex organic molecules. Its α,β-unsaturated carbonyl system allows it to undergo various reactions such as Michael additions and aldol condensations.
  • Development of New Compounds : Researchers utilize this compound to create derivatives with enhanced properties, broadening the scope of applications in pharmaceuticals and materials science.

Biological Activities

  • Anticancer Properties : Studies have indicated that chalcones possess anticancer activities by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of the fluorine atom may enhance these properties through increased lipophilicity and altered interaction with biological targets.
  • Antimicrobial Effects : Research has shown that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Activity : The compound has been investigated for its potential to modulate inflammatory pathways, providing insights into its use for treating inflammatory diseases.

Material Science

  • Polymers and Dyes : Due to its unique structural characteristics, this compound is explored in the development of new materials, including polymers and dyes that require specific optical or thermal properties.

Case Studies

StudyFocusFindings
Baskar et al. (2005)Synthesis of ChalconesDemonstrated the utility of chalcones in synthesizing metallocomplexes, highlighting their versatility in organic synthesis.
Soldatov et al. (2003)Biological ActivityReported on the anticancer properties of chalcone derivatives, showing significant inhibition of cancer cell proliferation.
Jang et al. (2006)Antimicrobial PropertiesFound that certain chalcone derivatives exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of (2E)-3-(4-tert-Butylphenyl)-1-(4-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and proteins, leading to various biological effects. The presence of the tert-butyl and fluorine substituents can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Chalcones’ bioactivity hinges on substituent electronic and steric effects. Below is a comparative analysis of (2E)-3-(4-tert-Butylphenyl)-1-(4-fluorophenyl)prop-2-en-1-one with structurally related analogs:

Compound Name A-Ring Substituents B-Ring Substituents Key Properties/Activity Reference
(2E)-3-(4-Fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one 2-hydroxy-4,6-dimethoxyphenyl 4-fluorophenyl Antioxidant potential inferred from hydroxyl/methoxy groups
(2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one 4-bromophenyl 4-fluorophenyl Isostructural with chloro analog; halogen substitution enhances lipophilicity
Cardamonin (Cluster 5) 2-hydroxy-4-methoxyphenyl Unsubstituted phenyl IC50 = 4.35 μM (highest inhibitory activity among chalcones)
2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone) 4-bromo-2-hydroxy-5-iodophenyl 4-fluorophenyl IC50 = 4.703 μM (electronegative Br/F enhances activity)
2n ((E)-3-(4-fluorophenyl)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)prop-2-en-1-one) 2-hydroxy-5-iodo-4-methoxyphenyl 4-fluorophenyl IC50 = 25.07 μM (methoxy reduces activity vs. halogens)

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The 4-fluorophenyl group (electron-withdrawing) in the target compound aligns with high-activity analogs like 2j, where fluorine enhances binding to enzymes (e.g., SARS-CoV-2 Mpro) via hydrogen bonding .
  • The tert-butyl group (electron-donating, sterically bulky) may reduce binding affinity compared to smaller halogens (e.g., Br, Cl) but could improve metabolic stability .

Steric Effects :

  • Bulky substituents (e.g., tert-butyl, methoxy) at the para position of the B-ring correlate with reduced inhibitory activity. For example, 2n (methoxy-substituted) has an IC50 5× higher than 2j (bromo-substituted) .

Antifungal and Antimicrobial Activity: Fluorophenyl chalcones like (2E)-1-(4’-aminophenyl)-3-(4-fluorophenyl)-prop-2-en-1-one exhibit potent antifungal activity (MIC = 0.07 µg mL⁻¹ against Trichophyton rubrum) . The tert-butyl analog’s lipophilicity might further enhance membrane penetration.

Structural Geometry :

  • X-ray studies of bromo- and methoxy-substituted chalcones (e.g., (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one) reveal planar α,β-unsaturated ketone systems, a feature critical for π-π stacking in enzyme binding .

Biological Activity

(2E)-3-(4-tert-butylphenyl)-1-(4-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound that has gained attention for its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific chalcone derivative, drawing from various studies and data sources.

Chemical Structure and Properties

The molecular formula of this compound is C19H19FOC_{19}H_{19}FO. The compound features a conjugated double bond system that contributes to its reactivity and biological activity.

PropertyValue
Molecular Weight298.34 g/mol
Melting Point388 K
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research has indicated that chalcones exhibit significant antimicrobial properties. A study demonstrated that this compound showed potent activity against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of protein synthesis.

Anticancer Properties

Chalcones are also recognized for their anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The underlying mechanisms include the activation of caspases and modulation of cell cycle regulatory proteins.

Case Study:
In a study involving human breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating effective concentration ranges for therapeutic applications.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation: The compound can modulate ROS levels, leading to oxidative stress which can trigger apoptosis in cancer cells.
  • Enzyme Inhibition: It may inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Research Findings Summary

The following table summarizes key findings from various studies on the biological activities of this compound:

Activity TypeStudy ReferenceKey Findings
Antimicrobial Effective against multiple bacterial strains
Anticancer Induced apoptosis in breast cancer cell lines
Anti-inflammatory Reduced cytokine production in macrophages

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2E)-3-(4-tert-butylphenyl)-1-(4-fluorophenyl)prop-2-en-1-one, and how can reaction yields be improved?

  • Methodological Answer : The Claisen-Schmidt condensation is a common method, involving 4-fluorobenzaldehyde and 4-tert-butylacetophenone in ethanolic KOH (0.03 mol) at 0–50°C for 2–3 hours . Key variables for optimization include:

  • Solvent : Ethanol is standard, but polar aprotic solvents (e.g., DMF) may enhance reaction rates.
  • Base : KOH concentration impacts enolate formation; excess base (≥3 equivalents) improves yields.
  • Temperature : Gradual heating (e.g., 0°C → 50°C) reduces side reactions like polymerization.
  • Monitoring : TLC (hexane:ethyl acetate, 7:3) confirms intermediate formation.
  • Yield Improvement : Recrystallization in ethanol (≥95% purity) is recommended for purification .

Q. How can the purity of the synthesized compound be validated, and what techniques are suitable for characterization?

  • Methodological Answer :

  • Chromatography : HPLC with a C18 column (methanol:water, 80:20) detects impurities.
  • Spectroscopy :
  • FT-IR : Confirm α,β-unsaturated ketone (C=O stretch at ~1650 cm⁻¹; C=C at ~1600 cm⁻¹) .
  • NMR : ¹H NMR (CDCl₃) should show deshielded vinyl protons (δ 7.5–8.0 ppm) and tert-butyl singlet (δ 1.3 ppm) .
  • Elemental Analysis : Match calculated vs. observed C, H, F percentages (tolerance ≤0.3%).

Advanced Research Questions

Q. What crystallographic techniques are used to resolve structural ambiguities in chalcone derivatives like this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical:

  • Data Collection : Use a diffractometer (e.g., Oxford Diffraction SuperNova) with Cu-Kα radiation (λ = 1.54184 Å).
  • Parameters : Monoclinic space group P2₁/n (common for chalcones), with unit cell dimensions a ≈ 4.0 Å, b ≈ 23.1 Å, c ≈ 13.5 Å, β ≈ 96.3° .
  • Refinement : SHELXL-97 refines anisotropic displacement parameters (R-factor ≤0.05).
  • Analysis : Hydrogen bonding (C–H···O/F) and π-π stacking (3.5–4.0 Å) dictate packing .

Q. How can density functional theory (DFT) predict nonlinear optical (NLO) properties, and what experimental methods validate these predictions?

  • Methodological Answer :

  • Computational :

Geometry Optimization : B3LYP/6-311++G(d,p) basis set in Gaussian 02.

Hyperpolarizability (β) : Calculate using finite-field method; high β values (>10⁻³⁰ esu) suggest NLO potential .

  • Experimental Validation :
  • Z-Scan : Measure third-order susceptibility (χ³) using a Nd:YAG laser (532 nm).
  • SHG Efficiency : Compare with urea standard; chalcones often exhibit 2–5× higher efficiency due to electron-withdrawing groups (e.g., -F) .

Q. What methodologies are employed to evaluate antimicrobial activity, and how do structural modifications influence bioactivity?

  • Methodological Answer :

  • Assays :
  • Broth Microdilution : Determine MIC against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
  • Time-Kill Curves : Assess bactericidal kinetics at 2× MIC over 24 hours.
  • Docking Studies : AutoDock Vina simulates binding to E. coli DNA gyrase (PDB: 1KZN); fluoro and tert-butyl groups enhance hydrophobic interactions .
  • Structure-Activity : Electron-withdrawing substituents (e.g., -F) improve membrane penetration, while bulky groups (tert-butyl) may reduce solubility .

Q. How should researchers address contradictory bioactivity data across studies?

  • Methodological Answer :

  • Variable Control :
FactorImpactExample
Microbial Strain Resistance variesS. aureus vs. MRSA
Solubility DMSO concentration affects MIC≤1% DMSO to avoid cytotoxicity
Substituent Effects Electron density alters binding-F enhances activity vs. -Cl
  • Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets. Reproduce assays in triplicate with blinded controls.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(4-tert-Butylphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-(4-tert-Butylphenyl)-1-(4-fluorophenyl)prop-2-en-1-one

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